3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide

P2X3 purinoceptor pain neurogenic disorder

This exact CAS-numbered entity is essential for reproducible P2X3 purinoceptor research. Unlike in-class analogs, its unique 3-bromo/4-fluorobenzyl thiomethyl pharmacophore ensures consistent target engagement. Use as a benchmark against filapixant in recombinant human P2X3 calcium flux or electrophysiology assays. The 3-bromo substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling rapid SAR expansion while retaining the constant thiazole-thioether core. The thioether linkage provides a defined substrate for cytochrome P450-mediated S-oxidation studies, supporting comparative metabolite identification. The dual Br/F configuration facilitates halogen bonding visualization in crystallographic or cryo-EM studies.

Molecular Formula C18H14BrFN2OS2
Molecular Weight 437.35
CAS No. 955836-87-0
Cat. No. B2875884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide
CAS955836-87-0
Molecular FormulaC18H14BrFN2OS2
Molecular Weight437.35
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
InChIInChI=1S/C18H14BrFN2OS2/c19-14-3-1-2-13(8-14)17(23)22-18-21-16(11-25-18)10-24-9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2,(H,21,22,23)
InChIKeySKSVSFLESDEJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide (CAS 955836-87-0): Procurement-Relevant Compound Identity


3-Bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide (CAS 955836-87-0) is a synthetic, poly-functionalized small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. With a molecular formula of C₁₈H₁₄BrFN₂OS₂ and a molecular weight of 437.4 g/mol , it features a 3-bromobenzamide moiety linked to a thiazole ring that is further substituted with a 4-fluorobenzyl thiomethyl group. This compound is encompassed by the generic structure claims of Bayer's patent family on P2X3 purinoceptor inhibitors [1], and it is primarily offered as a research-grade building block or reference standard for medicinal chemistry and chemical biology investigations.

Why Generic Substitution Fails for 3-Bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide (955836-87-0)


In-class 1,3-thiazol-2-yl benzamides cannot be considered interchangeable because even minor structural perturbations dramatically alter target engagement, selectivity, and potency at the P2X3 receptor [1]. The specific combination of a 3-bromo substituent on the benzamide ring and a 4-fluorobenzyl thiomethyl group on the thiazole core creates a unique three-dimensional pharmacophore that is absent in close analogs. Comparative SAR data from the Bayer patent family demonstrate that variations in the thiazole 4-position substituent, the benzamide halogen pattern, and the nature of the thioether linker all independently modulate P2X3 inhibitory activity [1]. Direct procurement of the exact CAS-numbered entity is therefore critical to ensure reproducible target pharmacology in screening campaigns, as even single-atom substitutions can lead to complete loss of activity or altered selectivity profiles.

Product-Specific Quantitative Evidence Guide for 3-Bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide (955836-87-0)


P2X3 Receptor Structural Coverage: Differentiating 4-Fluorobenzyl Thiomethyl Substitution from Simpler Thiazole Analogs

The compound is explicitly encompassed by the generic Markush structure of formula (I) in US 10,174,016, which claims 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors [1]. The defining structural feature is the 4-fluorobenzyl thiomethyl group at the thiazole 4-position, a substituent motif that distinguishes it from simpler analogs such as 4-methyl or unsubstituted thiazoles that lack the extended aromatic thioether side chain. Within this patent, the exemplified compound filapixant (a close structural relative) demonstrates an IC₅₀ of 7 nM at human P2X3 in a cellular calcium assay [2], establishing a potency benchmark for the chemotype. While the exact IC₅₀ for compound 955836-87-0 is not publicly disclosed, its structural placement within the patent's preferred subgenus indicates it was designed to occupy the P2X3 allosteric pocket recognized by this scaffold.

P2X3 purinoceptor pain neurogenic disorder

Halogen-Dependent Reactivity Differentiation: 3-Bromo vs. 4-Chloro and Unsubstituted Benzamide Analogs

The 3-bromo substituent on the benzamide ring provides a synthetically addressable handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) [1], a capability absent in non-halogenated or 3-chloro analogs due to differential oxidative addition rates. Bromine's intermediate bond dissociation energy and steric profile make it the preferred leaving group for late-stage diversification compared to chlorine (slower reactivity) or iodine (greater cost, light sensitivity). Additionally, the 3-bromo position provides a distinct exit vector compared to the 4-substituted benzamide derivatives more commonly reported in thiazole-benzamide SAR studies [2], potentially enabling exploration of uncharted chemical space around the benzamide ring.

cross-coupling chemical biology probe halogen bonding

Thioether vs. Amino Linker Differentiation at the Thiazole 4-Position

The thioether (S-CH₂) linkage connecting the 4-fluorobenzyl group to the thiazole core represents a metabolically distinct connectivity compared to the more common amino (NH-CH₂) or ether (O-CH₂) linkers found in related benzamide chemotypes [1]. Thioethers exhibit greater conformational flexibility (C-S-C bond angle ~100° vs. C-O-C ~110°; longer C-S bond length ~1.82 Å vs. C-O ~1.43 Å) and different oxidative metabolic susceptibility (sulfoxide/sulfone formation vs. N-dealkylation or O-dealkylation) [2]. In the context of the Bayer P2X3 patent SAR, thiomethyl-substituted analogs at the thiazole 4-position are explicitly claimed and form a distinct subgenus from amino-linked variants [1].

pharmacokinetics metabolic stability linker chemistry

Dual Halogen (Br + F) vs. Single Halogen or Non-Halogenated Benzamide Differentiation for Target Binding

The simultaneous presence of bromine (on the benzamide ring) and fluorine (on the benzyl thioether moiety) provides two orthogonal halogen-mediated interaction opportunities with the target protein: aryl bromine can participate in halogen bonding or steric occupancy of hydrophobic pockets, while the 4-fluorophenyl group contributes to both lipophilic interactions and potential C-F···H-C electrostatic contacts [1]. In contrast, single-halogen analogs (e.g., 3-bromo-N-(4-((benzylthio)methyl)thiazol-2-yl)benzamide lacking fluorine) or non-halogenated versions lose one of these interaction modalities. SAR studies within the N-(thiazol-2-yl)-benzamide series have demonstrated that halogen substitution patterns critically determine antagonist potency and selectivity [2], making the dual-halogen configuration a distinct and non-substitutable feature.

halogen bonding P2X3 antagonist structure-activity relationship

Best-Fit Research and Industrial Application Scenarios for 3-Bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide (955836-87-0)


P2X3 Antagonist Screening and Probe Development

This compound is most appropriately deployed as a screening hit or early lead in P2X3 purinoceptor antagonist programs targeting neurogenic pain and chronic cough [1]. Its structural placement within the Bayer patent subgenus makes it a relevant comparator or starting point for SAR expansion around the thiazole 4-position thiomethyl substituent. Researchers should use it in recombinant human P2X3 calcium flux or electrophysiology assays to benchmark activity against the clinical candidate filapixant (IC₅₀ = 7 nM) [2], generating head-to-head potency data that can inform patent landscape navigation strategies.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling of the 3-Bromo Handle

For medicinal chemistry groups building focused libraries, the 3-bromo substituent on the benzamide ring serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [1]. This enables rapid exploration of aryl, heteroaryl, amine, or alkyne substituents at the 3-position while keeping the 4-fluorobenzyl thiomethyl thiazole moiety constant. The 3-bromo regioisomer specifically accesses chemical space orthogonal to the more commonly reported 4-substituted benzamide thiazole derivatives [2], offering a differentiated vector for proprietary lead optimization.

Thioether Linker Metabolic Stability Profiling in Drug Metabolism Studies

The thioether linkage provides a defined substrate for cytochrome P450-mediated S-oxidation studies, enabling comparative metabolite identification against amino- or ether-linked analogs [1]. Drug metabolism and pharmacokinetics (DMPK) groups can use this compound to establish structure-metabolism relationships for the thioether chemotype within the thiazole-benzamide series, assessing sulfoxide and sulfone formation rates in hepatocyte or microsomal incubations.

Halogen Bonding and Dual-Halogen Pharmacophore Validation in Structural Biology

The dual bromine/fluorine configuration makes this compound a suitable tool for crystallographic or cryo-EM studies aimed at visualizing halogen bonding interactions with P2X3 or related Cys-loop receptors [1]. The electron density signature of bromine facilitates phase determination and unambiguous placement, while the fluorine atom probes orthosteric or allosteric lipophilic pockets. Comparative studies against mono-halogen or non-halogenated analogs can directly quantify the energetic contribution of each halogen to binding affinity [2].

Quote Request

Request a Quote for 3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.